molecular formula C15H20N4O B2914369 1-phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954320-16-2

1-phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2914369
CAS No.: 954320-16-2
M. Wt: 272.352
InChI Key: CIPGERNZRGZFEQ-UHFFFAOYSA-N
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Description

1-Phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a phenyl group at position 1, an isopropyl (propan-2-yl) substituent at position 5, and a propyl chain on the carboxamide nitrogen. The compound’s synthesis likely involves coupling 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (a precursor listed in ) with propylamine using reagents such as EDCI/HOBt, a method analogous to pyrazole carboxamide synthesis .

Properties

IUPAC Name

1-phenyl-5-propan-2-yl-N-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-4-10-16-15(20)13-14(11(2)3)19(18-17-13)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPGERNZRGZFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:

    Synthesis of Azide Intermediate: The azide intermediate can be prepared by reacting an appropriate amine with sodium azide under suitable conditions.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Functionalization: The resulting triazole compound is further functionalized by introducing the phenyl, propan-2-yl, and propyl groups through various organic reactions such as alkylation and acylation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific substituents on the triazole ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-Phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives are used in the development of pharmaceuticals, including antifungal and antiviral drugs.

    Industry: In industrial applications, the compound is used as a precursor in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring structure allows the compound to bind to enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s phenyl, propan-2-yl, and propyl groups contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally similar 1-aryl-1H-1,2,3-triazole-4-carboxamides, highlighting key substituents and their implications:

Compound Name R1 (Position 1) R5 (Position 5) Amide Substituent (N-) Molecular Weight Key Properties/Biological Activity References
1-Phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide Phenyl Propan-2-yl Propyl ~285.34 Moderate lipophilicity; untested activity
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Propan-2-yl Propyl 306.79 Increased lipophilicity; potential anticancer activity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-N-(3-fluoro-4-thienylphenyl)-... 4-Chlorophenyl Trifluoromethyl 3-Fluoro-4-thienylphenyl - c-Met inhibitor; apoptotic activity in cancer cells
N-(2-Isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide Phenyl Pyridin-2-yl 2-Isopropylphenyl 383.4 Enhanced hydrogen bonding; improved solubility
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-... 4-Chlorophenyl Methyl Hydroxypropan-2-yl - Improved solubility; crystallographic data

Key Findings

Substituent Effects on Lipophilicity and Solubility The isopropyl group at position 5 in the target compound contributes to moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the trifluoromethyl group (electron-withdrawing) in increases polarity but may enhance target binding via halogen interactions .

Biological Activity

  • Chlorophenyl derivatives (e.g., ) exhibit enhanced anticancer activity due to increased lipophilicity and electronic effects, as seen in c-Met inhibitors .
  • Hydrophilic amide substituents (e.g., hydroxypropan-2-yl in ) improve aqueous solubility but may reduce blood-brain barrier penetration .

Synthetic Accessibility

  • The target compound’s synthesis is analogous to methods for pyrazole carboxamides (), utilizing carbodiimide-mediated coupling . Its precursor, 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, is commercially available (), streamlining production .

Biological Activity

1-Phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This structure includes a triazole ring, which is known for its role in various biological activities.

Synthesis

Various synthetic methods have been explored for the preparation of triazole derivatives. The compound can be synthesized through the reaction of appropriate azides and alkynes under controlled conditions, often utilizing copper-catalyzed reactions to facilitate the formation of the triazole ring .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
A54926
NCI-H46042.30

These values indicate that the compound has a promising profile for further development as an anticancer agent.

Antimicrobial Activity

In vitro studies have demonstrated that triazole derivatives exhibit antimicrobial properties. For example, compounds structurally related to this compound have been tested against various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL) Reference
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.220.25

These results suggest that the compound may be effective in treating infections caused by these bacteria.

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways within cancer cells or pathogens. For instance, some derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

  • Anticancer Study : A derivative exhibited an IC50 value of 0.45 µM against HeLa cells, demonstrating strong antiproliferative activity and inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : A series of triazole derivatives were tested against a panel of bacterial strains and demonstrated significant biofilm inhibition alongside bactericidal activity .

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